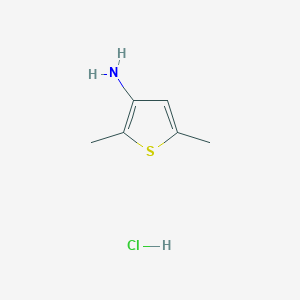![molecular formula C6H12ClNO B1435662 2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride CAS No. 1803562-37-9](/img/structure/B1435662.png)
2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride
Übersicht
Beschreibung
2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol. It is used for pharmaceutical testing and is a high-quality reference standard .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 149.62 g/mol and a molecular formula of C6H12ClNO. It is available in powder form .Wissenschaftliche Forschungsanwendungen
Chiral Building Blocks in Synthesis
2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride derivatives serve as versatile chiral building blocks for synthesizing complex molecules. For instance, (±)-1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a related compound, has been utilized in the total synthesis of eudesmanes, agarofurans, and norcarotenoids, showcasing the pivotal role of such structures in organic synthesis. This compound was prepared through a series of steps including reduction, esterification, and preparative HPLC, highlighting the compound's utility in constructing optically pure enantiomers for further application in synthesis (Guangzhe Yu, 2005).
Conformationally Restricted Amino Acids
The synthesis and study of conformationally restricted alpha-amino acid analogues of amino acid antibiotics like furanomycin have been reported, which involve the synthesis of compounds with the 2-oxabicyclo[3.2.0]heptane core. This core is significant in numerous biologically active natural products, and the synthetic strategy employs a formal [2 + 2] cycloaddition, highlighting the potential of oxabicyclo[4.1.0]heptan-7-amine hydrochloride derivatives in creating biologically relevant structures (A. Avenoza et al., 2010).
Antitumor Agents
Novel oxapenam derivatives, incorporating the 4-oxa-1-azabicyclo[3.2.0] heptan-7-one structure, have been investigated for their antitumor activities. These studies provide insights into the structure-activity relationships within this class of compounds, revealing that modifications at certain positions can significantly influence their biological activities. The research indicates the potential of this compound derivatives in the development of new antitumor agents (R. Singh & R. Micetich, 2003).
Thermochemical Studies
Thermochemical properties of oxabicyclic compounds, including oxabicyclo[4.1.0]heptane derivatives, have been studied to understand their enthalpies of formation, entropy, and heat capacities. These properties are essential for applications in materials science and engineering, where the stability and reactivity of materials are critical. Such studies contribute to the broader understanding of the physical chemistry of these compounds and their potential applications in various scientific and industrial fields (J. Bozzelli & I. Rajasekaran, 2007).
Gas Hydrate Promoters
Research into oxabicyclic compounds as promoters for gas hydrates has revealed the potential of these structures in enhancing the formation and stability of gas hydrates. This application is particularly relevant in the energy sector, where gas hydrates are of interest for gas storage and transport technologies. The study of oxabicyclo[4.1.0]heptane derivatives in this context demonstrates their utility in developing more efficient and stable hydrate-based systems (Jiwoong Seol, Woongchul Shin, & Juwoon Park, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride are currently unknown
Mode of Action
It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .
Biochemical Pathways
The compound’s ability to generate a wide chemodiversity in a highly stereoselective manner suggests that it may interact with multiple pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
2-oxabicyclo[4.1.0]heptan-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-4-2-1-3-8-6(4)5;/h4-6H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOONBLWVEADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



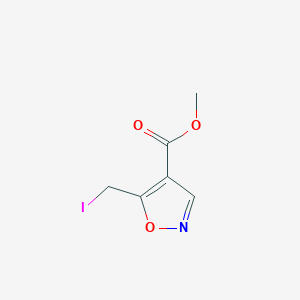
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)

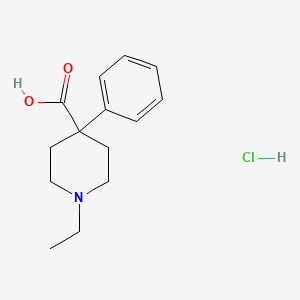
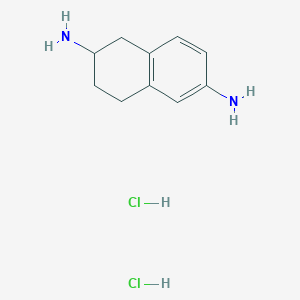
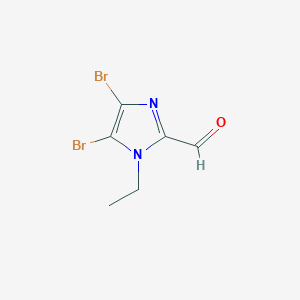
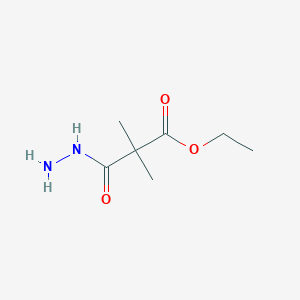

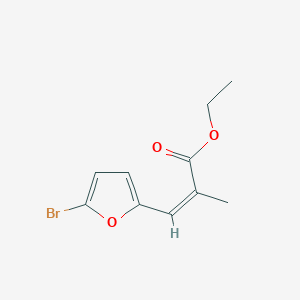
![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)

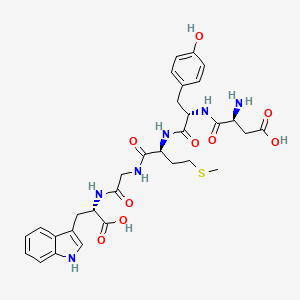
![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)
